1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine
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Overview
Description
1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine is a complex organic compound that features a unique structure combining a methanesulfonyl group, an imidazo[1,2-b]pyridazinyl moiety, and a piperidine backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazinyl core. This can be achieved through the cyclization of 2-methylimidazo[1,2-a]pyridine with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The imidazo[1,2-b]pyridazinyl moiety can be reduced using suitable reducing agents.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the imidazo[1,2-b]pyridazinyl moiety can produce partially or fully reduced analogs .
Scientific Research Applications
1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-b]pyridazinyl moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Investigated for their antimycobacterial properties.
Uniqueness
1-Methanesulfonyl-4-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}piperidine is unique due to its combination of functional groups and the resulting biological activity. The presence of both the imidazo[1,2-b]pyridazinyl and piperidine moieties provides a distinct pharmacophore that can interact with multiple biological targets .
Properties
Molecular Formula |
C20H29N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C20H29N5O4S/c1-15-13-25-18(21-15)3-4-19(22-25)29-14-16-5-9-23(10-6-16)20(26)17-7-11-24(12-8-17)30(2,27)28/h3-4,13,16-17H,5-12,14H2,1-2H3 |
InChI Key |
LSUYUKVKRJSKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C |
Origin of Product |
United States |
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